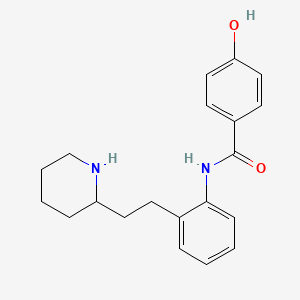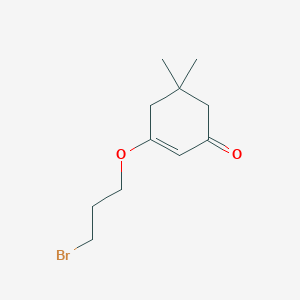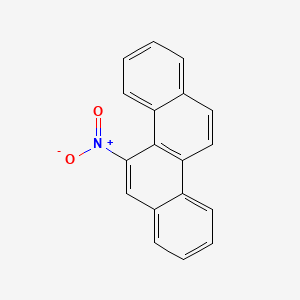
Chrysene, 5-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chrysene, 5-nitro- is a derivative of chrysene, a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C18H12. Chrysene itself consists of four fused benzene rings, and the addition of a nitro group at the 5th position modifies its chemical properties and potential applications. This compound is of interest in various scientific fields due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Chrysene, 5-nitro- typically involves the nitration of chrysene. This process can be carried out by reacting chrysene with a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions usually require controlled temperatures to avoid over-nitration and to ensure the selective formation of the 5-nitro derivative.
Industrial Production Methods: While the nitration process is commonly used in laboratory settings, industrial production methods may involve more sophisticated techniques to ensure high yield and purity. These methods might include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions: Chrysene, 5-nitro- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group can be further substituted by other electrophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The aromatic rings can be oxidized to form quinones or other oxygenated derivatives.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products:
Reduction: Chrysene, 5-amino-.
Oxidation: Chrysene quinones.
科学的研究の応用
Chrysene, 5-nitro- has several applications in scientific research:
Chemistry: Used as a reference compound in the study of PAHs and their behavior.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential use in drug development, particularly in cancer research.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Chrysene, 5-nitro- involves its interaction with various molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The aromatic structure allows it to intercalate with DNA, potentially leading to mutagenic or carcinogenic effects.
類似化合物との比較
Pyrene: Another PAH with four fused benzene rings but without the nitro group.
Tetracene: A PAH with four linearly fused benzene rings.
Triphenylene: A PAH with a different arrangement of four benzene rings.
Uniqueness: Chrysene, 5-nitro- is unique due to the presence of the nitro group, which significantly alters its chemical properties and potential applications compared to other PAHs. This modification enhances its reactivity and makes it a valuable compound for various scientific studies.
特性
CAS番号 |
89455-17-4 |
|---|---|
分子式 |
C18H11NO2 |
分子量 |
273.3 g/mol |
IUPAC名 |
5-nitrochrysene |
InChI |
InChI=1S/C18H11NO2/c20-19(21)17-11-13-6-2-3-7-14(13)16-10-9-12-5-1-4-8-15(12)18(16)17/h1-11H |
InChIキー |
QLZJJKYYXIPEGC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



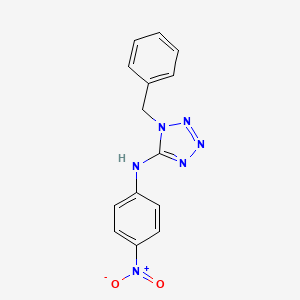
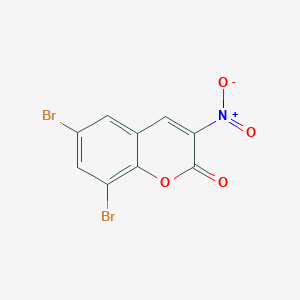
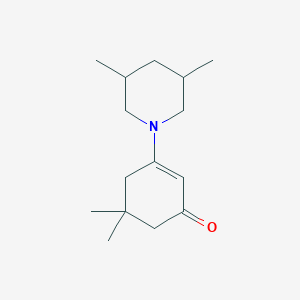

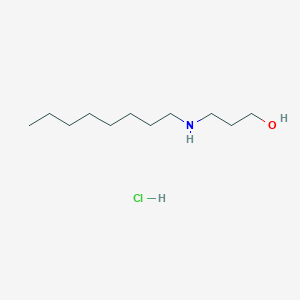

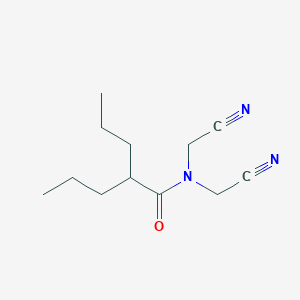
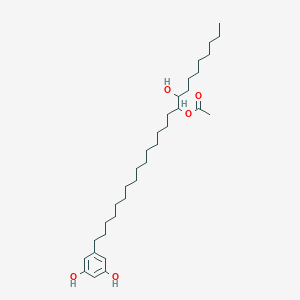

![2-[(1,3-Dithiolan-2-ylidene)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14401022.png)
